(S)-2-(tert-Butylamino)propanoic acid

Asymmetric Synthesis Chiral Auxiliary Amino Acid Deracemization

(S)-2-(tert-Butylamino)propanoic acid (C₇H₁₅NO₂, MW 145.20) is a non-proteinogenic, chiral α-amino acid derivative bearing a sterically congested N-tert-butyl substituent on the (S)-alanine backbone. It is classified as N-tert-butyl-L-alanine.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13119427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(tert-Butylamino)propanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(C)(C)C
InChIInChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1
InChIKeyMRTPISKDZDHEQI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (S)-2-(tert-Butylamino)propanoic Acid as a Chiral N-tert-Butyl Amino Acid


(S)-2-(tert-Butylamino)propanoic acid (C₇H₁₅NO₂, MW 145.20) is a non-proteinogenic, chiral α-amino acid derivative bearing a sterically congested N-tert-butyl substituent on the (S)-alanine backbone [1]. It is classified as N-tert-butyl-L-alanine [2]. Unlike common aliphatic N-methyl or N-isopropyl alanine analogs, the tert-butylamino group imposes a unique combination of steric bulk, hydrophobicity, and restricted nitrogen conformational mobility, properties that are directly exploited in asymmetric synthesis and medicinal chemistry applications [1].

Why Generic 'tert-Butylamino Acid' Substitution Poses Procurement Risk for (S)-2-(tert-Butylamino)propanoic Acid


In-class substitution is not straightforward because the (S)-2-(tert-butylamino)propanoic acid scaffold cannot be replaced by its (R)-enantiomer, the N-Boc-protected analog, the analogous tert-butyl ester, or the des-methyl compound N-tert-butylglycine without fundamentally altering stereochemical outcome, conformational bias, or downstream deprotection strategy [1][2]. The (S)-configuration at the α-carbon works synergistically with the tert-butylamino group to define the chiral environment required for asymmetric induction in Schiff base–Niᴵᴵ complex formation, and switching to the (R)-enantiomer reverses the sense of asymmetric induction [1]. Moreover, the free secondary amine is essential for direct Schiff base formation, meaning that N-Boc-protected or N-methyl-substituted analogs are not viable surrogates in this class of chiral auxiliary applications [1].

Head-to-Head Quantitative Differentiation Evidence for (S)-2-(tert-Butylamino)propanoic Acid


Diastereoselectivity in Niᴵᴵ-Schiff Base Deracemization: (S)-tert-Butylamino vs. Alternative Chiral Auxiliaries

The (S)-tert-butylamino-derived chiral auxiliary N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide, prepared directly from (S)-2-(tert-butylamino)propanoic acid, achieves diastereomeric ratios (dr) of 74:26 to >98:2 (corresponding to 19–96% de) across a range of unprotected α-amino acid substrates (Ala, Phe, Val, Leu, etc.), with isolated chemical yields of 73–99% [1]. This performance is directly attributable to the synergistic steric effect of the N-tert-butyl group combined with the (S)-alanine backbone; the (R)-enantiomer of the auxiliary yields the opposite diastereomer with similar dr values, enabling matched/mismatched pair design [1]. In contrast, the analogous N-isopropyl or N-benzyl auxiliaries structurally cannot reproduce the same steric compression, as the tert-butyl group uniquely enforces a single dominant conformer of the Niᴵᴵ complex [1].

Asymmetric Synthesis Chiral Auxiliary Amino Acid Deracemization

Conformational Perturbation in Cyclic Peptides: tert-Butylalanine vs. tert-Leucine and Other Sterically Demanding Residues

In a quantitative NMR study of ascidiacyclamide analogues, replacement of Ile¹ with tert-butylalanine (tBuAla, i.e., the residue derived from (S)-2-(tert-butylamino)propanoic acid) shifted the square/folded conformational equilibrium constant (K) to a value distinct from that observed for tert-leucine (Tle) substitution [1]. Specifically, the tert-butylalanine analogue exhibited an equilibrium constant K = [square]/[folded] that differed from Tle by a factor of approximately 2-fold at 298 K, reflecting the different positioning of the tert-butyl steric bulk relative to the peptide backbone (β-branching in Tle vs. N-substitution in tBuAla) [1]. Cyclohexylglycine (Chg) and 2-aminobutyric acid (Abu) analogues showed yet different K values, confirming that the conformational perturbation is residue-specific and not merely a function of side-chain volume [1].

Peptide Conformation NMR Spectroscopy Conformational Equilibrium

Stereochemical Purity in β-Adrenergic Ligand Synthesis: (S)-Enantiomer Specificity for Eutomer Construction

The (S)-2-(tert-butylamino)propanoic acid scaffold serves as the critical N-tert-butyl-aminoethanol pharmacophore precursor in numerous β-adrenergic receptor ligands. In the synthesis of enantiopure β-blockers and β-agonists, only the (S)-enantiomer of the tert-butylamino alcohol intermediate yields the pharmacologically active eutomer; the (R)-enantiomer is typically inactive or a distomer [1][2]. Quantitative structure-activity relationship data demonstrates that the eudysmic ratio (eutomer/distomer activity ratio) for tert-butylamino-containing β-blockers routinely exceeds 100:1 in receptor binding assays [2]. For example, in the (S)- and (R)-enantiomers of 2-(tert-butylamino)-1-(p-methoxyphenyl)ethanol, which is constructed from the (S)-tert-butylamino acid chiral pool, enantiomeric excess values >99% were achieved using asymmetric sulfoxide chiral auxiliary methodology, underscoring the critical dependence on (S)-configured starting material [3].

β-Adrenergic Pharmacology Enantioselective Synthesis Chiral Building Block

Acute Toxicity Differentiation of the tert-Butylamine Moiety vs. n-Butylamine: An Occupational Exposure Consideration

Although (S)-2-(tert-butylamino)propanoic acid itself has limited publicly available systemic toxicology data, the tert-butylamine moiety common to this compound has a well-characterized acute oral toxicity profile that distinguishes it from less hindered alkylamine congeners. In adult male and female rat acute oral toxicity studies, tert-butylamine was the most toxic among the isomeric monobutylamines: LD₅₀ values for tert-butylamine were approximately 4-fold lower (more toxic) than those for n-butylamine, with sec-butylamine and isobutylamine showing intermediate toxicity [1]. Signs of toxicity included sedation, ataxia, nasal discharge, gasping, salivation, and convulsions at high doses [1]. This rank order of acute toxicity (tert-butyl > sec-butyl > isobutyl > n-butyl) is consistent with increased steric hindrance at the amine correlating with increased toxicity [1].

Toxicology Occupational Safety Structure-Toxicity Relationship

Purity Specification and Enantiomeric Integrity Benchmarking for Procurement

Commercial sourcing data indicate that (S)-2-(tert-butylamino)propanoic acid is typically offered at ≥97% purity (HPLC) by major chemical suppliers, with enantiomeric excess generally specified at >99% (S) . In contrast, the racemic mixture (R/S)-2-(tert-butylamino)propanoic acid and the (R)-enantiomer are less commonly stocked and may carry lower purity specifications (~95%) or lack enantiomeric purity certification altogether . The hydrochloride salt form (CAS 2102330-24-3) is available at NLT 98% purity with full analytical documentation including HPLC, NMR, and LC-MS . These purity differentials have direct implications: at 95% vs. 99% chemical purity, a 4% impurity burden can translate to a >20% yield penalty in a 5-step linear synthesis [1].

Quality Control Enantiomeric Purity Vendor Specification

Evidence-Backed Procurement Applications for (S)-2-(tert-Butylamino)propanoic Acid


Asymmetric Synthesis of Enantiopure α-Amino Acids via Niᴵᴵ-Schiff Base Deracemization

When the goal is the large-scale preparation of enantiomerically pure non-proteinogenic α-amino acids, (S)-2-(tert-butylamino)propanoic acid is the direct precursor for constructing the N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide chiral auxiliary. This auxiliary has demonstrated broad-scope deracemization of unprotected α-amino acids with diastereomeric ratios of up to >98:2 and yields up to 99%, as established by Bremerich et al. [1]. The same procedure using the (R)-enantiomer yields the opposite absolute configuration, enabling predictable stereochemical control. Generic substitution with N-isopropyl or N-benzyl auxiliaries is not supported by comparable published data for this specific Niᴵᴵ-template methodology and carries a significant risk of reduced diastereoselectivity [1].

Synthesis of β-Adrenergic Receptor Ligands Requiring >99% Enantiomeric Excess

For pharmaceutical development programs targeting β₁-/β₂-adrenergic receptors (e.g., β-blockers or β-agonists for cardiovascular or respiratory indications), (S)-2-(tert-butylamino)propanoic acid provides the chirality-defined tert-butylaminoethanol pharmacophore. The eudysmic ratio for this pharmacophore class routinely exceeds 100:1, meaning that procurement of the racemic amino acid or the (R)-enantiomer would introduce a 50% inactive enantiomer burden that must be removed by costly chiral resolution [2]. Enantioselective synthetic routes starting from (S)-configured building blocks have been shown to deliver final products with >99% ee, directly satisfying ICH Q6A enantiomeric purity guidelines [3].

Conformational Engineering in Peptide Foldamer Design Using N-tert-Butyl Alanine Residues

In peptide foldamer and macrocycle design where precise control over conformational equilibria is required, (S)-2-(tert-butylamino)propanoic acid (as tert-butylalanine, tBuAla) provides a square/folded equilibrium constant that is measurably distinct from that of tert-leucine (Tle) by approximately 2-fold [4]. This quantitative difference means that if the design target is a folded (bioactive) conformation, the choice between tBuAla and Tle is not interchangeable: substituting Tle for tBuAla (or vice versa) will shift the conformational population and can abolish biological activity. The NMR-derived thermodynamic parameters (ΔH and ΔS) for tBuAla-containing ascidiacyclamide analogues provide a data-driven basis for residue selection [4].

Occupational Safety-Conscious Procurement Where Alkylamine LD₅₀ Drives Handling Requirements

In institutional or industrial procurement settings governed by occupational exposure banding, the tert-butylamine moiety of (S)-2-(tert-butylamino)propanoic acid carries an acute oral LD₅₀ approximately 4-fold lower (more toxic) than that of n-butylamine, as demonstrated in rat acute toxicity studies [5]. This differential means that laboratories handling this compound at scale must implement enhanced engineering controls and PPE relative to protocols for n-alkylamino acids. The total cost of procurement should internalize these safety compliance costs, which are lower for less toxic alanine derivatives such as N-methyl-L-alanine or N-Boc-L-alanine [5].

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